(25R)-12alpha-Hydroxyspirost-4-EN-3-one
Description
Overview of Steroid Chemistry and Nomenclature
Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. britannica.comwikipedia.org This core structure, known as the steroid nucleus or gonane, consists of seventeen carbon atoms bonded in four fused rings: three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D). britannica.comwikipedia.orgbritannica.com All steroids are related to this characteristic molecular structure, which can be modified in a vast number of ways through the addition, removal, or replacement of atoms. britannica.combritannica.com
The nomenclature of steroids is governed by systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). britannica.com Names are derived from a root structure, and modifications are indicated by prefixes and suffixes. britannica.com These modifiers include numbers, called locants, to specify the position of a structural change on the carbon skeleton. britannica.com The three-dimensional arrangement, or stereochemistry, of substituent groups is crucial to a steroid's function and is denoted by the Greek letters α (alpha) for bonds projecting below the plane of the ring system and β (beta) for bonds projecting above the plane. britannica.combritannica.com Double bonds are often indicated using the Greek letter Δ (delta) or, more modernly, by changing the "-an-" infix of the parent name to "-en-". wikipedia.orgrose-hulman.edu For example, a double bond between carbons 4 and 5 is designated as Δ4 or "-4-en-". wikipedia.orgrose-hulman.edu
Classification and Significance of Spirostane Derivatives and Steroid Sapogenins
Within the broad class of steroids, spirostane derivatives are a significant subgroup. They are a type of steroidal saponin (B1150181), which are glycosides of steroids. nih.govnih.gov Saponins (B1172615) are amphiphilic molecules composed of a sugar moiety (glycone) and a non-sugar moiety (aglycone), known as a sapogenin. nih.goviscientific.org
Steroidal sapogenins, the aglycone portion of steroidal saponins, possess a steroid framework. wikipedia.org The spirostane skeleton is a defining feature of a major class of these compounds, characterized by a spiroketal side chain at carbon 22. researchgate.netthecontentauthority.com The configuration at the C-25 methyl group distinguishes between (25R) and (25S) isomers. researchgate.net
The significance of spirostane derivatives and steroidal sapogenins is twofold. Firstly, they exhibit a wide array of biological activities, including antifungal, cytotoxic, anti-inflammatory, and antitumor properties. nih.goviscientific.orgresearchgate.net This has made them a subject of intense research in drug discovery. iscientific.org Secondly, certain sapogenins are vital starting materials for the industrial semi-synthesis of clinically important steroid hormones, such as progesterone (B1679170) and cortisone. wikipedia.orgnih.govbritannica.com Diosgenin (B1670711) and hecogenin (B1673031) are prominent examples of steroidal sapogenins used for this purpose. wikipedia.orgnih.gov
Contextualization of (25R)-12alpha-Hydroxyspirost-4-EN-3-one within Steroidal Research
This compound is a spirostane-type steroid that fits squarely within the context of modifying naturally occurring steroids to generate novel compounds. glpbio.commedchemexpress.com It is recognized as a metabolite produced from the microbial biotransformation of hecogenin, a widely available steroidal sapogenin. glpbio.commedchemexpress.com This transformation is carried out by the microorganism Nocardia globerula. glpbio.commedchemexpress.com
Biotransformation is a key area of steroidal research, employing microorganisms or enzymes to perform specific and selective chemical modifications on a steroid nucleus that can be difficult to achieve through conventional chemical synthesis. oaepublish.com The creation of this compound from hecogenin is a clear example of this approach, where a hydroxyl group is introduced at the 12-alpha position and the A-ring is modified to create an en-one system. This positions the compound as a product of targeted research aimed at diversifying the chemical space of known steroidal sapogenins. medchemexpress.comoaepublish.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C27H40O4 medchemexpress.comlifeasible.com |
| Molecular Weight | 428.60 g/mol medchemexpress.comlifeasible.com |
| CAS Number | 50888-50-1 glpbio.comlifeasible.com |
| Parent Compound | Hecogenin medchemexpress.com |
| Class | Spirostane Steroid thecontentauthority.com |
Current Research Landscape and Unaddressed Questions Pertaining to this compound
The current research landscape for this compound appears to be limited. Its primary characterization in scientific literature is as a minor metabolite resulting from the microbial modification of hecogenin. medchemexpress.com The initial report on its formation dates back to the 1970s, highlighting it as a product of biotransformation. medchemexpress.com
While the compound is commercially available for research purposes, extensive studies on its specific biological activities have not been widely published. glpbio.combioglyco.com This scarcity of data presents several unaddressed questions and opportunities for future investigation:
Biological Activity Profile: A comprehensive screening of this compound for various biological activities (e.g., cytotoxic, anti-inflammatory, antimicrobial, neuroprotective) is needed. Comparative studies with its parent compound, hecogenin, and other related spirostanes could reveal the functional consequences of its specific structural modifications.
Mechanism of Action: For any identified biological activity, the underlying molecular mechanisms remain to be elucidated. Investigating its interaction with cellular targets, signaling pathways, and enzymes would be a critical next step.
Structure-Activity Relationship (SAR): Research comparing the efficacy of this compound with its stereoisomers, such as (25S)-12β-Hydroxyspirost-4-en-3-one, could provide valuable insights into the structure-activity relationships of this class of compounds.
Synthetic and Biosynthetic Optimization: While its production via microbial transformation is known, exploring more efficient and higher-yield methods for its synthesis or biosynthesis would be essential for enabling more extensive research and potential future development.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H40O4 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,10S,12S,13R)-10-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-24,29H,5-10,12-14H2,1-4H3/t15-,16+,19-,20+,21+,22+,23+,24+,25+,26-,27-/m1/s1 |
InChI Key |
FTBCSMASEBPQAV-NGJIIWHQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)O)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6=CC(=O)CCC56C)O)C)C)OC1 |
Origin of Product |
United States |
Biosynthesis and Natural Origin of 25r 12alpha Hydroxyspirost 4 En 3 One
Identification of Natural Sources and Distribution of Spirostane-Type Compounds
(25R)-12alpha-Hydroxyspirost-4-en-3-one is identified as a secondary metabolite produced through the action of the bacterium Nocardia globerula on Hecogenin (B1673031). glpbio.commedchemexpress.com Hecogenin itself is a naturally occurring spirostane-type sapogenin, primarily isolated from plants of the Agave genus. This indicates that the title compound is a product of microbial biotransformation of a plant-derived precursor.
Spirostane-type compounds, the broader class to which this compound belongs, are widely distributed throughout the plant kingdom, particularly in monocotyledonous plants. researchgate.net These steroidal saponins (B1172615) are found in various plant tissues, including roots, rhizomes, stems, and leaves. nih.govresearchgate.net Their distribution is diverse, with different structural variations found across different species and even within the same plant. researchgate.netnih.gov
| Plant Family | Genus/Species | Tissue Localization | Example Spirostane Compounds |
| Asparagaceae | Agave macroacantha | Not specified | Hecogenin, Manogenin |
| Dioscoreaceae | Dioscorea chiupasensis | Rhizomes | Diosgenin (B1670711), Yamogenin derivatives |
| Melanthiaceae | Trillium kamtschaticum | Roots | Not specified |
| Smilacaceae | Smilax sieboldii | Root/Rhizomes, Stem, Leaf | Laxogenin, Diosgenin |
Precursor Molecules and Proposed Enzymatic Pathways for Spirostane Formation
The biosynthesis of all steroidal saponins, including the spirostanes, is a multi-stage process originating from common isoprenoid precursors. nih.gov The entire pathway can be broadly divided into three key stages. nih.gov
Formation of 2,3-Oxidosqualene (B107256) : The initial building block is isopentenyl diphosphate (B83284) (IPP), which is synthesized via two independent pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway in the plastids. nih.gov IPP units are sequentially condensed to form squalene (B77637), which is then oxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene. researchgate.net This molecule represents a critical branch point between the biosynthesis of sterols and triterpenes. researchgate.netnih.gov
Cyclization to Sterol Skeleton : The linear 2,3-oxidosqualene is cyclized by various oxidosqualene cyclases (OSCs) to form a polycyclic structure. In plants, the key enzyme cycloartenol (B190886) synthase (CAS) converts 2,3-oxidosqualene into cycloartenol, the precursor to most plant sterols. nih.gov Through a series of subsequent enzymatic reactions, cycloartenol is converted into cholesterol or β-sitosterol. researchgate.netnih.gov These two sterols serve as the direct precursors for the vast majority of steroidal saponins. nih.gov
Modification to Spirostane Sapogenins : The final stage involves a complex series of modifications to the cholesterol or β-sitosterol skeleton. These reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), include oxidation, hydroxylation, and glycosylation at various positions on the sterol side chain, such as C-16, C-22, and C-26, to form the characteristic spirostane structure. researchgate.netnih.gov
Specific Biosynthetic Routes Leading to 12alpha-Hydroxylation in Steroids
The introduction of a hydroxyl group at the C-12 position of a steroid nucleus is a highly specific enzymatic reaction. nih.gov In steroid chemistry, achieving such site-specific oxygenation is extremely challenging due to the chemical inertness and steric hindrance of the C-12 position. nih.gov
In biological systems, this reaction is typically catalyzed by cytochrome P450 enzymes. A well-characterized example from mammalian biochemistry is the oxysterol 12α-hydroxylase, cytochrome P450 8B1 (P450 8B1). nih.gov This enzyme regioselectively and stereoselectively incorporates a hydroxyl group at the 12α-position of 7α-hydroxycholest-4-en-3-one, a key step in the biosynthesis of cholic acid. nih.gov
While the specific P450 enzyme responsible for 12α-hydroxylation in the biosynthesis of spirostane sapogenins like hecogenin (which has a C-12 keto group, a likely intermediate) has not been fully elucidated in plants, it is widely accepted that CYPs are responsible for such oxidative modifications. nih.gov The oxygenation of the aglycone backbone, particularly at C-12, is a defining feature of several bioactive spirostane saponins, suggesting the presence of specific P450 hydroxylases in producing organisms. acs.org The creation of this compound by Nocardia globerula from hecogenin involves the reduction of this C-12 keto group, a transformation that is also likely enzymatic. glpbio.commedchemexpress.com
Environmental and Biological Factors Influencing Biosynthetic Yields of Spirostane Sapogenins
The production and accumulation of saponins in plants are not static but are significantly influenced by a range of external and internal factors. researchgate.netresearchgate.netcabidigitallibrary.org These factors can affect both the total quantity and the specific types of saponins produced. researchgate.net
Abiotic Factors :
Geoclimate and Seasonal Changes : The local climate and time of year can cause significant fluctuations in saponin (B1150181) content. researchgate.net
Light, Temperature, and Humidity : These environmental conditions play a crucial role. For instance, some studies have shown that spirostanol (B12661974) saponins can be more abundant at lower soil temperatures. researchgate.net
Soil Fertility and Conditions : The nutrient composition and quality of the soil impact the plant's secondary metabolism, including saponin synthesis. researchgate.net
Stress : Plants growing in more challenging or stressful environments, such as high altitudes or poor soil, may exhibit increased saponin production as a defense or adaptation mechanism. researchgate.netresearchgate.net Abiotic elicitors like methyl jasmonate (MeJA) and stresses such as salinity have been shown to induce or enhance the production of steroidal saponins. nih.gov
Biotic Factors :
Elicitors : The synthesis of steroidal saponins can be significantly increased by the presence of biotic elicitors, which are typically derived from fungi or bacteria. nih.gov For example, fungi like Aspergillus niger and bacteria such as Bacillus subtilis have been used to enhance diosgenin production. nih.gov This suggests that saponin biosynthesis is part of the plant's defense response against pathogens. nih.gov
| Factor Category | Specific Factor | Effect on Saponin Yield |
| Abiotic | Light | Variable, can enhance biomass and bioactive compounds. researchgate.net |
| Temperature | Can influence the type and abundance of saponins. researchgate.net | |
| Soil Fertility | Affects overall plant health and secondary metabolite production. researchgate.net | |
| Salinity Stress | Shown to increase production of steroidal saponins. nih.gov | |
| Methyl Jasmonate (MeJA) | Acts as an elicitor to induce synthesis. nih.gov | |
| Biotic | Fungal Elicitors | Can increase production of sapogenins like diosgenin. nih.gov |
| Bacterial Elicitors | Can significantly increase diosgenin production. nih.gov |
Genetic and Transcriptomic Analysis of Biosynthetic Pathways in Producing Organisms
Modern molecular techniques, particularly transcriptome analysis, have become invaluable tools for identifying the genes and regulatory networks involved in the biosynthesis of complex secondary metabolites like steroidal saponins. frontiersin.org By sequencing the messenger RNA (mRNA) from a specific plant or tissue, researchers can create a snapshot of all the genes that are actively being expressed. mdpi.com
These analyses have led to the identification of numerous candidate genes encoding the key enzymes in the saponin biosynthetic pathway. frontiersin.orgmdpi.com
Pathway Enzyme Identification : Transcriptome studies in various medicinal plants, such as different Polygonatum species, have successfully identified differentially expressed genes for enzymes in both the MVA and MEP pathways, as well as the downstream sterol synthesis pathway. frontiersin.org Similar studies in Euphorbia tirucalli identified putative oxidosqualene cyclase (OSC) genes involved in tissue-specific sterol synthesis. mdpi.com
Regulatory Factor Discovery : Beyond the structural genes, transcriptomic analyses help identify transcription factors (TFs) that regulate the pathway. In studies on Dendrobium officinale, TFs from families like AP2/ERF, WRKY, and MYB were predicted to be involved in regulating alkaloid biosynthesis, a related secondary metabolic pathway. frontiersin.org These TFs are considered crucial in controlling the expression of the biosynthetic genes. nih.gov
Comparative Genomics : By comparing the transcriptomes of different species or tissues with varying levels of saponin production, scientists can pinpoint the specific genes most likely responsible for the synthesis of these compounds. frontiersin.org This approach provides a foundation for future genetic engineering efforts aimed at enhancing the production of valuable steroidal saponins. frontiersin.org
Chemical Synthesis and Derivatization Strategies for 25r 12alpha Hydroxyspirost 4 En 3 One
Total Synthesis Approaches to the Spirostane Core Structure
The total synthesis of the spirostane core, a complex tetracyclic steroid system fused to a spiroketal side chain, represents a significant challenge in organic chemistry. While semi-synthesis from naturally abundant steroidal saponins (B1172615) is more common, various strategies have been developed to construct spiro-fused cyclic systems from simpler precursors. These approaches often rely on key chemical reactions that build molecular complexity in a controlled manner.
Key strategies employed in the synthesis of related spirocyclic structures include:
Diels-Alder Reactions: Intramolecular Diels-Alder (IMDA) reactions are a powerful tool for constructing the cyclohexene (B86901) ring fused to the spiro center. This strategy has been effectively used to create diverse diastereomers of spiro-containing natural products. academie-sciences.fracademie-sciences.fr
Cascade Reactions: The development of one-pot cascade reactions, such as a Catellani reaction followed by an oxa-Michael cascade, can efficiently build complex polycyclic scaffolds like the isochroman (B46142) system, which can be a precursor to spiroketal formation. researchgate.net
Oxidative Coupling: Intramolecular enol oxidative coupling reactions have been explored as a method to form rigid spiro ring systems, demonstrating a novel approach to constructing challenging C-C bonds within the core structure. nih.gov
These methodologies, while often applied to other classes of spiro-containing molecules, highlight the synthetic innovations that can be adapted to tackle the formidable challenge of the total synthesis of the spirostane skeleton.
Regio- and Stereoselective Introduction of the 12alpha-Hydroxyl Functionality
Introducing a hydroxyl group at the C-12 position of the steroid nucleus with specific alpha stereochemistry is a difficult task using conventional chemical methods due to the presence of multiple, similarly reactive C-H bonds. Consequently, biocatalytic approaches are often favored for their remarkable selectivity.
Microbial hydroxylation, leveraging the enzymatic machinery of microorganisms, stands out as the most effective method. Cytochrome P450 monooxygenases (CYP450s) are a superfamily of enzymes renowned for their ability to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including steroids. drugbank.comnih.govresearchgate.net Different microbial strains or engineered enzymes can introduce hydroxyl groups at various positions on the steroid core (e.g., C7, C11, C16) with high fidelity. drugbank.comnih.gov For instance, the P450 monooxygenase CYP109A2 from Bacillus megaterium is known to hydroxylate testosterone (B1683101) with high selectivity. nih.govresearchgate.net While chemical methods for remote C-H hydroxylation exist, achieving the precise 12-alpha stereoselectivity on a complex spirostane core remains a significant synthetic hurdle, making biocatalysis the preferred route for this specific transformation.
Chemoenzymatic and Biotransformation Routes for (25R)-12alpha-Hydroxyspirost-4-EN-3-one Production
Chemoenzymatic synthesis and biotransformation are highly effective strategies for producing this compound, capitalizing on the high selectivity of enzymes. The most direct route involves the microbial transformation of a readily available steroidal sapogenin.
Specifically, this compound is known to be a secondary metabolite produced from the biotransformation of Hecogenin (B1673031) by the microorganism Nocardia globerula. glpbio.comglpbio.com This process leverages the microbe's enzymatic system to perform a highly specific 12-alpha hydroxylation and subsequent modification of the A-ring to introduce the 4-en-3-one system. This biotransformation provides a direct and efficient pathway to the target molecule that would be difficult to replicate through traditional chemical synthesis.
| Precursor | Microorganism | Product | Reference(s) |
| Hecogenin | Nocardia globerula | This compound | glpbio.com, glpbio.com |
This table summarizes the specific biotransformation route to produce this compound.
Semi-Synthetic Transformations from Related Steroidal Precursors (e.g., Hecogenin, Diosgenin)
The semi-synthesis of complex steroids from abundant, naturally occurring precursors is a cornerstone of steroid drug development. Hecogenin and Diosgenin (B1670711), both spirostanol (B12661974) sapogenins, are vital starting materials for the synthesis of a vast array of steroidal compounds. nih.govresearchgate.netresearchgate.net
Hecogenin: Characterized by a ketone group at the C-12 position, hecogenin is the direct precursor for the biotransformation to this compound by Nocardia globerula. glpbio.com The C-12 keto group makes it an ideal substrate for stereoselective reduction or other modifications at this position.
Diosgenin: With a double bond at the C-5 position, diosgenin is one of the most widely used precursors in the steroid industry. nih.govresearchgate.net It can be converted into a variety of intermediates through well-established chemical reactions. For example, diosgenin can undergo oxidative dehydrogenation to introduce new double bonds or be subjected to epoxidation to create reactive epoxide intermediates for further functionalization. nih.govnih.gov It serves as the starting material for multi-step syntheses of other complex steroids and derivatives, such as pyrazole (B372694) conjugates and cholestane (B1235564) analogs. nih.govnih.gov
The versatility of these natural precursors, combined with a vast toolbox of chemical and biological transformations, enables the efficient production of the target compound and a wide range of other structurally diverse steroids.
| Precursor | Transformation Type | Key Reagents/Process | Resulting Moiety/Product | Reference(s) |
| Hecogenin | Biotransformation | Nocardia globerula | 12alpha-hydroxy, 4-en-3-one | glpbio.com |
| Diosgenin | Semi-synthesis (multi-step) | Zn dust, HCl/EtOH; NBS, etc. | (25R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | nih.gov |
| Diosgenin | Epoxidation | m-CPBA | 5α,6α-epoxide | nih.gov |
| Diosgenin | Dehydrogenation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone | 1,4,6-trien-3-one | nih.gov |
| Diosgenin | Acylation/Cyclization | Oxalyl chloride, arylacetylenes, hydrazines | Spirostene-pyrazole conjugates | nih.gov |
This table presents a selection of semi-synthetic transformations starting from Hecogenin and Diosgenin.
Rational Design and Synthesis of Analogs and Derivatives of this compound
The rational design and synthesis of analogs are crucial for exploring the structure-activity relationships of a lead compound. By systematically modifying different parts of the this compound molecule, researchers can identify key structural features responsible for its biological activity and potentially develop new compounds with improved properties. Key areas for modification include the spiroketal side chain and the 12alpha-hydroxyl group.
The secondary hydroxyl group at the 12-alpha position is a prime site for chemical derivatization. Standard organic reactions can be employed to convert this hydroxyl group into a variety of other functional groups, thereby altering the compound's polarity, steric profile, and hydrogen-bonding capabilities.
Common derivatization strategies include:
Esterification: Reaction with acyl chlorides or organic anhydrides in the presence of a base can form esters. researchgate.net
Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) can produce ethers.
Oxidation: Mild oxidation could convert the secondary alcohol to a ketone at the C-12 position, mirroring the structure of hecogenin.
These derivatization reactions are fundamental for creating a diverse set of analogs to probe the functional importance of the 12alpha-hydroxyl group. researchgate.netnih.govnih.govepa.govresearchgate.net
| Derivative Type | Reagent Class | Example Reagent | Resulting Functional Group |
| Ester | Acyl Chloride | Acetyl chloride | Acetate Ester (-OAc) |
| Ester | Organic Anhydride | Acetic anhydride | Acetate Ester (-OAc) |
| Ether | Alkyl Halide | Methyl iodide | Methyl Ether (-OMe) |
| Carbonate | Chloroformate | Ethyl chloroformate | Ethyl Carbonate |
| Silyl Ether | Silylating Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl Ether (-OTMS) |
This table outlines potential derivatization reactions for the 12alpha-hydroxyl group.
Chemical Modifications of the A/B Ring System and the Δ4-3-one Moiety
The Δ4-3-one moiety, a common feature in many bioactive steroids, is a key site for chemical manipulation in this compound. This α,β-unsaturated ketone system is susceptible to a variety of transformations, allowing for the introduction of diverse structural features.
One common approach involves the stereoselective reduction of the 4-ene-3-ketone system. Catalytic hydrogenation, for instance, can lead to the formation of both 5α- and 5β-dihydro derivatives, with the stereochemical outcome often being influenced by the choice of catalyst and reaction conditions. While specific studies on this compound are limited, research on analogous steroidal enones has shown that the use of palladium-based catalysts can favor the formation of the 5β-isomer, which results in a bent A/B ring fusion. This conformational change can significantly impact the molecule's interaction with biological targets.
Another avenue for modification is the reaction of the Δ4 double bond. Epoxidation of the C4-C5 double bond using peroxy acids can yield epoxide derivatives. The stereochemistry of this epoxidation is typically directed by the steric hindrance of the steroid nucleus, often leading to the formation of the α-epoxide. These epoxides are valuable intermediates that can be further transformed into a range of functionalized derivatives, including diols and amino alcohols, by nucleophilic ring-opening reactions.
Furthermore, the A-ring itself can be modified to incorporate heteroatoms or fused heterocyclic systems. For instance, the reaction of the α,β-unsaturated ketone with hydrazine (B178648) derivatives can lead to the formation of pyrazole-fused steroids. nih.govresearchgate.netresearchgate.netnih.govmdpi.com Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole-fused analogues. mdpi.comnih.govresearchgate.netorganic-chemistry.orgmdpi.com These modifications drastically alter the shape, polarity, and hydrogen bonding potential of the A-ring, which can have profound effects on the compound's biological profile.
Table 1: Potential Chemical Modifications of the Δ4-3-one Moiety in this compound
| Reaction Type | Reagents and Conditions (General) | Potential Product(s) |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | (25R)-12alpha-Hydroxy-5β-spirostan-3-one |
| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane | (25R)-4α,5α-Epoxy-12alpha-hydroxyspirost-an-3-one |
| Pyrazole Formation | Hydrazine hydrate, Acetic acid, Reflux | Pyrazole-fused (25R)-12alpha-hydroxyspirostane derivative |
| Isoxazole (B147169) Formation | Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Reflux | Isoxazole-fused (25R)-12alpha-hydroxyspirostane derivative |
Note: The listed products are based on known reactions for similar steroidal systems and represent potential outcomes for this compound. Specific yields and stereoselectivity would require experimental verification.
Introduction of Novel Functional Groups for Probing Activity
The introduction of novel functional groups onto the this compound scaffold is a key strategy for exploring structure-activity relationships and developing new therapeutic agents. These modifications can influence the compound's polarity, lipophilicity, and ability to interact with biological macromolecules.
One approach involves the derivatization of the existing hydroxyl group at the C-12 position. Esterification or etherification of this secondary alcohol can be readily achieved using standard synthetic methods. The introduction of various acyl or alkyl groups can modulate the compound's pharmacokinetic properties and potentially introduce new interaction points with target proteins.
Furthermore, the Δ4-3-one system provides a handle for the introduction of functional groups through conjugate addition reactions. Organometallic reagents, such as Gilman cuprates, can be employed to introduce alkyl or aryl groups at the C-5 position. chadsprep.comlibretexts.orgyoutube.comlibretexts.org This 1,4-addition reaction would disrupt the conjugated system and introduce a new stereocenter, leading to a significant change in the molecule's three-dimensional structure.
The synthesis of A-ring fused heterocyclic derivatives, as mentioned previously, represents a powerful method for introducing a wide array of functional groups. The pyrazole and isoxazole rings, for example, can be further substituted to incorporate various side chains, thereby allowing for a systematic investigation of the steric and electronic requirements for biological activity.
Table 2: Strategies for Introducing Novel Functional Groups to this compound
| Modification Site | Reaction Type | Potential Functional Groups Introduced |
| C-12 Hydroxyl Group | Esterification | Acetate, Benzoate, etc. |
| C-12 Hydroxyl Group | Etherification | Methyl ether, Benzyl ether, etc. |
| C-5 Position | Conjugate Addition (with Gilman Reagents) | Methyl, Phenyl, etc. |
| A-Ring | Formation of Fused Heterocycles | Substituted Pyrazoles, Substituted Isoxazoles |
Note: The feasibility and outcome of these reactions would need to be determined experimentally for the specific substrate this compound.
Mechanistic Investigations of 25r 12alpha Hydroxyspirost 4 En 3 One in Non Human Biological Systems
Elucidation of Molecular Targets and Binding Interactions
Direct experimental data on the molecular targets and binding interactions of (25R)-12alpha-Hydroxyspirost-4-EN-3-one is currently limited. The majority of research has focused on its precursor, hecogenin (B1673031), and other analogous steroidal sapogenins.
Specific in vitro receptor binding assays for this compound have not been detailed in the reviewed scientific literature. Computational studies, such as molecular docking, have been employed to investigate the interaction of related steroidal compounds with various protein targets. For instance, the parent compound, hecogenin, has been evaluated through molecular docking as a potential antagonist to BACE-1, a key enzyme in neurodegenerative disorders. nih.gov Such computational approaches could theoretically be applied to this compound to predict its binding affinities and identify potential receptor targets.
There is a lack of specific studies on the enzyme modulation and inhibition kinetics of this compound. However, its precursor, hecogenin, has been identified as a selective inhibitor of human UDP-glucuronosyltransferases. medchemexpress.com Furthermore, derivatives of hecogenin have been shown to participate in tumoral processes through pathways involving enzymes like MMP-2. nih.gov The structural similarity of this compound to these compounds suggests that it may also possess enzyme-modulating capabilities, though this requires experimental verification.
Cellular Bioactivity Studies (in vitro)
In vitro studies on the cellular bioactivity of this compound are not well-documented. The biological activities of its parent compound, hecogenin, and other related steroids provide a basis for predicting its potential cellular effects.
While specific data on the modulation of cellular processes by this compound is scarce, related compounds have demonstrated significant activity. For instance, hecogenin has been investigated for its potential anti-cancer and cytotoxic properties. biosynth.com A structurally similar compound, 12α-hydroxystigmast-4-en-3-one, isolated from Toona ciliata, has shown cytotoxic activity in a brine shrimp lethality bioassay with an LC50 of 9.9 μg/mL and antitumor activity in a potato disc bioassay with a Ti50 value of 14.1 μg/mL. researchgate.net These findings suggest that this compound may also possess cytotoxic and anti-proliferative properties.
Table 1: Cytotoxic and Antitumor Activity of a Structurally Similar Steroid
| Compound | Assay | Result |
|---|---|---|
| 12α-hydroxystigmast-4-en-3-one | Brine Shrimp Lethality Bioassay | LC50: 9.9 μg/mL |
This table is based on data for a structurally related compound and is for illustrative purposes only. The activity of this compound may differ.
The antimicrobial potential of this compound has not been specifically reported. However, its precursor, hecogenin, has demonstrated antifungal effects, particularly against Candida species. nih.gov Additionally, the related steroid 12α-hydroxystigmast-4-en-3-one exhibited mild antibacterial activity in vitro. researchgate.net These findings suggest that this compound may also possess antimicrobial properties, a hypothesis that warrants further investigation.
Table 2: Reported Antimicrobial Activity of Related Compounds
| Compound/Derivative | Activity Type | Target Organism(s) |
|---|---|---|
| Hecogenin | Antifungal | Candida spp. |
| Hecogenin derivatives | Antimicrobial | Aedes aegypti's larvae |
This table summarizes the antimicrobial activities of compounds structurally related to this compound and should be considered indicative of potential, but not confirmed, activity.
In Vivo Pharmacodynamic Studies in Model Organisms (e.g., animal models, microorganisms, plants)
Pharmacodynamic investigations of this compound in non-human biological systems have predominantly centered on its formation and subsequent conversion by microorganisms.
The primary mechanistic understanding of this compound in a non-human biological context comes from studies on the microbial modification of steroidal sapogenins. This compound has been identified as a metabolite in the biotransformation of hecogenin by the bacterium Nocardia globerula. Research suggests that this compound is an intermediate in a metabolic pathway where the 12-oxo-group of hecogenin is ultimately replaced by a methylene (B1212753) group. Its isolation has been pivotal in proposing the steps involved in this microbial conversion process.
Currently, there is a lack of published research detailing specific mechanistic insights of this compound in animal models or plant systems.
The principal biological response involving this compound that has been evaluated in a controlled in vivo environment is its role as a secondary metabolite produced by Nocardia globerula. The bioconversion of hecogenin by this microorganism leads to the formation of this compound, which is then further metabolized.
Data regarding the specific biological responses to the administration of isolated this compound in animal or plant models are not available in the reviewed scientific literature. Therefore, a detailed evaluation of its effects in these controlled in vivo environments cannot be provided at this time.
Interactive Data Table: Microbial Biotransformation of Hecogenin
| Precursor Compound | Microorganism | Metabolite | Role of Metabolite |
| Hecogenin | Nocardia globerula | This compound | Intermediate |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Identification of Structural Determinants for Biological Activity
Below is an interactive table summarizing the key structural features of spirostanol (B12661974) steroids and their general contribution to biological activity.
| Structural Determinant | General Contribution to Biological Activity |
|---|---|
| Steroid Nucleus (A/B/C/D rings) | Provides a rigid scaffold essential for orienting functional groups and for hydrophobic interactions with target proteins. The specific ring conformations (e.g., A/B ring junction) influence the overall shape. nih.gov |
| Spiroketal Moiety (E/F rings) | A critical feature for the bioactivity of many natural products. rsc.orgrsc.org Its stereochemistry and conformation significantly modulate the compound's interaction with biological targets. |
| Hydroxyl Groups (-OH) | Act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in protein binding pockets. Their position and stereochemistry (alpha or beta) are crucial for specificity and potency. nih.gov |
| Δ4-3-one System | This α,β-unsaturated ketone system in the A-ring creates a planar region and influences the electronic properties of the molecule, often acting as a key recognition element for steroid receptors. nih.gov |
Influence of the Spiroketal Moiety and its Stereochemistry on SAR
The spiroketal group, formed by rings E and F, is a distinctive and often essential feature of many bioactive natural products. rsc.orgrsc.org In the context of spirostanol steroids, this moiety is not merely a passive structural element; it actively participates in molecular recognition and is frequently crucial for the compound's biological function. The stereochemistry at the C-25 position, which determines whether the compound is a (25R) or (25S) isomer, is a particularly important determinant of activity. This subtle change in the orientation of the methyl group on ring F can significantly alter the shape of the spiroketal side chain, thereby affecting how the molecule fits into a binding site.
Comparative studies between 25R and 25S epimers of related spirostanol steroids have revealed significant differences in their biological profiles. For instance, in a comparative analysis with related compounds, the (25S) isomer of 12β-Hydroxyspirost-4-en-3-one demonstrated superior cytotoxic and anti-inflammatory effects compared to the (25R) isomer. This highlights that the stereocenter at C-25 is a critical SAR point. The precise method for determining this stereochemistry, often using NMR spectroscopy to analyze the chemical shifts of the C-26 protons, underscores its importance in the structural characterization of these compounds. researchgate.net
The table below contrasts the general characteristics influenced by the C-25 stereochemistry.
| Feature | (25R) Stereochemistry | (25S) Stereochemistry |
|---|---|---|
| Methyl Group (C-27) Orientation | Equatorial | Axial |
| Conformational Effect | Leads to a specific three-dimensional shape of the spiroketal side chain. | Leads to a different, distinct three-dimensional shape of the side chain. |
| Impact on Biological Activity | Can result in a specific level of potency and selectivity for certain biological targets. | Often results in a different level of potency and selectivity; in some cases, it may lead to enhanced activity compared to the (25R) epimer. |
Contribution of the 12alpha-Hydroxyl Group to Molecular Interactions
The presence, position, and stereochemistry of hydroxyl groups on the steroid nucleus are fundamental to the molecule's ability to engage in specific, high-affinity interactions with biological targets. The 12alpha-hydroxyl group in (25R)-12alpha-Hydroxyspirost-4-EN-3-one is positioned on the alpha-face (the "bottom" face) of the C-ring. This specific placement and orientation are critical for its function.
The primary contribution of the 12alpha-hydroxyl group is its ability to act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom). These interactions are highly directional and are essential for the specific recognition of the ligand by a protein's binding site. The alpha orientation of this hydroxyl group directs its hydrogen-bonding potential to a specific region in space, which can be crucial for distinguishing between different molecular targets or for achieving a high-affinity binding. The introduction of a hydroxyl group also increases the polarity in this region of the otherwise largely lipophilic steroid core, potentially influencing solubility, membrane transport, and interactions with water molecules within a binding pocket.
Significance of the Δ4-3-one System in Pharmacophore Models
The Δ4-3-one system, an α,β-unsaturated ketone in the A-ring, is a classic structural feature in many biologically active steroids, including most steroid hormones. nih.gov This functional group is a critical component in pharmacophore models for several reasons. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. youtube.comnih.gov
The significance of the Δ4-3-one system in this context includes:
Hydrogen Bond Acceptor: The oxygen atom of the C-3 ketone is a strong hydrogen bond acceptor, often forming a crucial interaction with a hydrogen bond donor residue (e.g., an amino acid like arginine, asparagine, or serine) in the receptor's binding pocket.
Electronic Properties: The conjugated system of the double bond and the ketone group creates a region with a specific electron distribution. This can lead to favorable electrostatic or van der Waals interactions with the target protein.
In the development of pharmacophore models, the Δ4-3-one system is typically represented by a combination of features, such as a "hydrogen bond acceptor" feature for the C-3 oxygen and potentially "hydrophobic" or "aromatic ring" features (as a surrogate for planarity) to define the shape of the A-ring. nih.gov The precise spatial arrangement of this feature relative to others, like the 12alpha-hydroxyl group and the spiroketal moiety, defines the pharmacophore for this class of compounds.
Computational Approaches for SAR and QSAR Modeling of this compound and Analogs
Computational methods provide powerful tools to understand and predict the biological activity of compounds like this compound and its analogs, accelerating the design of more potent and selective molecules. researchgate.net
Structure-Activity Relationship (SAR) modeling involves a qualitative analysis of how structural changes affect activity. For this compound, a library of analogs could be synthesized with modifications at key positions: altering the stereochemistry at C-25, changing the position or stereochemistry of the hydroxyl group (e.g., to 12-beta or other positions), and modifying the A-ring. By comparing the biological activities of these analogs, a set of rules can be derived that govern the SAR.
Quantitative Structure-Activity Relationship (QSAR) modeling builds on SAR by creating a mathematical relationship between the chemical structures and their biological activities. nih.gov This process involves calculating a set of numerical values, known as molecular descriptors, that encode the structural, physical, and chemical properties of each molecule. These descriptors are then used to build a statistical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that can predict the activity of new molecules based on their calculated descriptors. protoqsar.comresearchgate.net
Pharmacophore modeling is another key computational approach. nih.gov For a set of active analogs of this compound, a ligand-based pharmacophore model could be generated. This model would identify the common 3D arrangement of essential chemical features, such as hydrogen bond acceptors (C-3 ketone, C-12 hydroxyl), hydrogen bond donors (C-12 hydroxyl), and hydrophobic centers (the steroid core and spiroketal). This pharmacophore can then be used as a 3D query to search large chemical databases for new, structurally diverse compounds that might have similar biological activity. mdpi.com
The general workflow for a computational modeling study is outlined in the table below.
| Phase | Description | Key Activities |
|---|---|---|
| 1. Data Set Preparation | A series of structurally related compounds (analogs) with experimentally measured biological activity data is collected. | - Curation of chemical structures.
|
| 2. Descriptor Calculation / Feature Identification | For QSAR, numerical descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule. For pharmacophore modeling, key chemical features are identified. | - 2D/3D structure generation and optimization.
|
| 3. Model Generation | A mathematical or spatial model is created that links the descriptors/features to the observed biological activity. | - Dividing data into training and test sets.
|
| 4. Model Validation | The predictive power of the model is rigorously assessed to ensure it is robust and not due to chance. | - Internal validation (e.g., cross-validation).
|
| 5. Application | The validated model is used to predict the activity of new, untested compounds or to screen virtual libraries for potential hits. | - Virtual screening of compound databases.
|
Advanced Analytical Methodologies for Characterization and Quantification
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of (25R)-12alpha-Hydroxyspirost-4-en-3-one. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition and confirmation of the molecular formula, C₂₇H₄₀O₄. The high resolution distinguishes the nominal mass from the exact mass, offering a high degree of confidence in the compound's identity.
Table 1: Theoretical HRMS Data for this compound
| Ion | Formula | Calculated Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₂₇H₄₁O₄⁺ | 429.2999 |
| [M+Na]⁺ | C₂₇H₄₀O₄Na⁺ | 451.2819 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (1D, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous structural and stereochemical characterization of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to assemble the complete picture of its complex three-dimensional structure.
The ¹H NMR spectrum provides information on the chemical environment of each proton, including their multiplicity and coupling constants, which helps to define the relative stereochemistry of the chiral centers. For (25R)-spirostanes, the chemical shifts of the protons on the F-ring are particularly diagnostic. A key feature for determining the 25R stereochemistry is the difference in chemical shifts between the two geminal protons at C-26.
2D NMR techniques are crucial for assigning all proton and carbon signals unequivocally.
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons, providing insights into the molecule's conformation and the relative stereochemistry of non-coupled protons.
While a complete, published NMR dataset for this compound is not available, the analysis of closely related compounds provides expected chemical shift ranges.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties
| Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C4-H (vinylic) | 5.7 - 5.9 | 123 - 125 |
| C3=O (carbonyl) | - | 198 - 200 |
| C12-H (carbinol) | 3.8 - 4.2 | 65 - 70 |
| C22 (spiroketal) | - | 109 - 111 |
| C18-H₃ (methyl) | 0.8 - 1.0 | 15 - 18 |
| C19-H₃ (methyl) | 1.1 - 1.3 | 18 - 22 |
| C21-H₃ (methyl) | 0.9 - 1.1 | 14 - 17 |
Chromatographic Techniques for Isolation, Purity Assessment, and Quantification (e.g., HPLC, UHPLC, GC-MS, SFC)
Chromatographic techniques are fundamental for the isolation, purification, purity assessment, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods for the analysis of non-volatile steroidal sapogenins. Reversed-phase chromatography, typically using a C18 column, is widely employed. The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape. Detection is commonly performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful for compounds lacking a strong chromophore. When coupled with mass spectrometry (LC-MS), these techniques provide a powerful tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of steroidal sapogenins, but it often requires prior derivatization to increase their volatility and thermal stability. Silylation is a common derivatization technique for this class of compounds.
Supercritical Fluid Chromatography (SFC) offers a "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. It is particularly well-suited for the preparative separation and purification of stereoisomers.
Table 3: Representative Chromatographic Conditions for Sapogenin Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water Gradient | DAD, ELSD, MS | Purity, Quantification |
| UHPLC | C18 (e.g., 2.1 x 100 mm, <2 µm) | Acetonitrile/Water Gradient | DAD, MS | High-throughput analysis |
| GC-MS | Capillary (e.g., HP-5MS) | Helium | Mass Spectrometer | Analysis of derivatized compound |
Spectroscopic Methods for Monitoring and Detection (e.g., UV-Vis, IR, CD)
Spectroscopic methods provide complementary information for the characterization and detection of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to identify chromophores within the molecule. The α,β-unsaturated ketone moiety (the en-one system in the A-ring) in this compound is expected to exhibit a characteristic UV absorption maximum (λmax). For similar spirost-4-en-3-one structures, the λmax is typically observed in the range of 240-245 nm. This property is useful for detection in HPLC-DAD analysis.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the conjugated carbonyl group (C=O stretch), the carbon-carbon double bond (C=C stretch), and the C-O bonds of the spiroketal system.
Circular Dichroism (CD) Spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. The CD spectrum provides information about the spatial arrangement of atoms and can be used to confirm the absolute configuration of the chiral centers in the steroid nucleus and the spiroketal side chain.
Table 4: Expected Spectroscopic Data for this compound
| Spectroscopic Method | Functional Group/Chromophore | Expected Absorption |
|---|---|---|
| UV-Vis | α,β-Unsaturated Ketone | λmax ≈ 240-245 nm |
| IR | Hydroxyl (O-H) | ~3400 cm⁻¹ (broad) |
| IR | Conjugated Carbonyl (C=O) | ~1670 cm⁻¹ |
| IR | Alkene (C=C) | ~1620 cm⁻¹ |
Bioanalytical Assay Development for In Vitro and Non-Human In Vivo Matrices
The development of a robust bioanalytical assay is essential for studying the pharmacokinetics and metabolism of this compound in biological matrices such as plasma, serum, or tissue homogenates. LC-MS/MS is the gold standard for such assays due to its high sensitivity, selectivity, and specificity.
The development process involves several key steps:
Method Optimization: This includes the selection of an appropriate internal standard (ideally a stable isotope-labeled version of the analyte), optimization of the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components, and fine-tuning of the chromatographic and mass spectrometric conditions to achieve optimal sensitivity and resolution.
Method Validation: The assay must be rigorously validated according to regulatory guidelines. Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
While a specific validated bioanalytical method for this compound has not been reported in the literature, the general principles for the quantification of steroidal compounds in biological fluids would be applicable.
Table 5: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | Closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The CV of the matrix factor should be ≤15%. |
Metabolism and Pharmacokinetics of 25r 12alpha Hydroxyspirost 4 En 3 One in Non Human Biological Systems
In Vitro Metabolic Stability in Non-Human Hepatic Systems (e.g., microsomes, hepatocytes)
There is currently no publicly available data from studies investigating the in vitro metabolic stability of (25R)-12alpha-Hydroxyspirost-4-EN-3-one in non-human hepatic systems. Research that would typically involve incubating the compound with liver microsomes or hepatocytes from various animal species to determine its rate of degradation and intrinsic clearance has not been published.
Identification and Characterization of Metabolites
Information regarding the metabolites of this compound in non-human biological systems is not available in the current body of scientific literature. While it is known to be a minor metabolite produced from the action of Nocardia globerula on Hecogenin (B1673031), its subsequent breakdown products in animal systems have not been identified or characterized.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models
Comprehensive ADME studies for this compound in animal models have not been documented in published research. This includes a lack of information on its bioavailability, how it is distributed and potentially accumulates in various tissues, and the primary pathways for its excretion from the body.
Specific studies to determine the oral or intravenous bioavailability of this compound in any animal model are not found in the available literature.
There is no available data on the tissue distribution patterns or potential for accumulation of this compound in non-human subjects.
The routes of excretion for this compound and its potential metabolites, whether through fecal, urinary, or biliary pathways, have not been elucidated in any animal models according to publicly accessible research.
Interaction with Drug-Metabolizing Enzymes (e.g., Cytochrome P450 isoforms) in Non-Human Systems
There is a lack of published research on the potential of this compound to interact with drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) isoforms, in non-human systems. It is therefore unknown whether this compound acts as a substrate, inhibitor, or inducer of any specific CYP enzymes.
Potential Research Applications and Future Directions
Application as a Biochemical Probe for Steroidogenic Pathways and Biological Mechanisms
While direct studies utilizing (25R)-12alpha-Hydroxyspirost-4-en-3-one as a biochemical probe are not extensively documented, its structure suggests potential in elucidating steroidogenic pathways. As a hydroxylated steroidal ketone, it could serve as a valuable tool for investigating the activity and specificity of enzymes involved in steroid metabolism. Its core structure is analogous to intermediates in the synthesis of various steroid hormones, making it a candidate for studying enzyme-substrate interactions within these pathways. Future research could explore its ability to modulate or be acted upon by key enzymes in steroidogenesis, thereby providing insights into the mechanisms of hormone production and regulation.
Use as a Precursor in Synthetic Chemistry for Novel Steroidal Compounds
This compound is recognized as a minor metabolite derived from the microbial transformation of hecogenin (B1673031) by the bacterium Nocardia globerula. rsc.orgmedchemexpress.com This biotransformation itself highlights the potential of using this compound as a starting material for the chemoenzymatic synthesis of novel steroids. The presence of a hydroxyl group at the 12-alpha position and a ketone at the 3-position on the spirostane backbone offers reactive sites for further chemical modifications. These modifications could lead to the creation of new steroidal compounds with unique biological activities. The synthesis of spiro heterocyclic steroids from other steroidal ketones has been demonstrated, suggesting a possible route for creating novel derivatives from this compound. beilstein-journals.org
Role in Natural Product Discovery and Translational Research (non-clinical)
The discovery of this compound is a direct result of natural product research, specifically investigating the microbial modification of diosgenin (B1670711) and hecogenin. rsc.org Microbial transformation is a significant avenue in natural product discovery, often yielding compounds with novel structures and biological activities that are not easily accessible through traditional chemical synthesis. While specific non-clinical translational research on this compound is limited, its origin as a microbial metabolite of a well-known steroidal sapogenin positions it as a subject for further investigation. Research into the biological activities of other microbially transformed steroids derived from precursors like diosgenin has shown potential for discovering compounds with various therapeutic effects, including P-glycoprotein inhibition. rsc.org
Advancements in Methodologies for Its Study (e.g., in silico modeling, advanced analytical techniques)
The study of this compound and related spirostane compounds relies on a suite of advanced analytical techniques. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailed conformational and stereochemical analysis. Chromatographic-mass spectrometric techniques, such as HPLC-UV/MS and GC-MS, are essential for the analysis of this compound within complex biological matrices.
While specific in silico modeling studies on this compound are not yet prevalent, computational approaches are increasingly used to predict the biological activities and metabolic fates of steroidal compounds. Such models could be employed in the future to explore the potential interactions of this compound with various biological targets and to guide further experimental research.
Exploration of Unexplored Biological Activities and Targets in Non-Human Systems
The biological activities of this compound remain largely unexplored. However, research on structurally similar compounds provides a basis for future investigations. For instance, a related compound, 12alpha-hydroxystigmast-4-en-3-one, isolated from Toona ciliata, has demonstrated cytotoxic and significant antitumor activity in bioassays. nih.gov This suggests that this compound may also possess interesting pharmacological properties worthy of investigation in non-human systems and in vitro cell models. Future studies could screen this compound for a range of biological activities, including anti-inflammatory, and cytotoxic effects, which are common among spirostane derivatives.
| Parameter | Value |
| IUPAC Name | This compound |
| Molecular Formula | C27H40O4 |
| Molecular Weight | 428.60 g/mol |
| CAS Number | 50888-50-1 |
| Origin | Microbial metabolite of Hecogenin |
| Producing Organism | Nocardia globerula |
Q & A
Q. What frameworks guide ethical data sharing while protecting unpublished findings?
- Methodological Answer : Use controlled-access repositories (e.g., EMBL-EBI BioStudies) with embargo options. Draft material transfer agreements (MTAs) specifying usage limitations for shared samples or datasets. Cite preprints (e.g., bioRxiv) to establish priority without compromising journal submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
